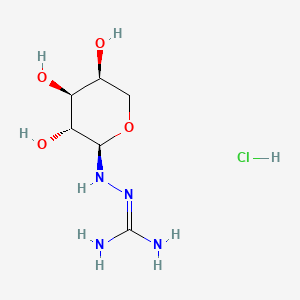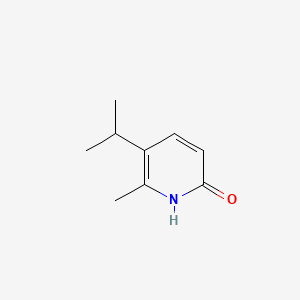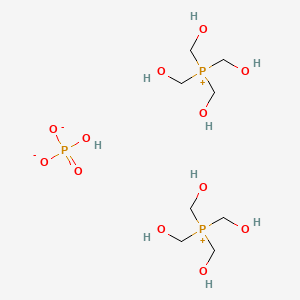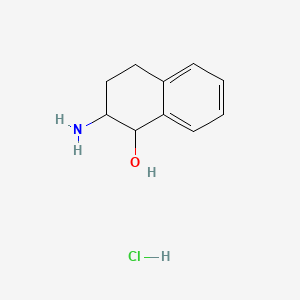![molecular formula C10H16N2O B561523 6,9-diazatricyclo[7.3.0.02,6]dodecan-7-one CAS No. 107886-17-9](/img/structure/B561523.png)
6,9-diazatricyclo[7.3.0.02,6]dodecan-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octahydrodipyrrolo[1,2-a:2’,1’-c]pyrazin-5(6H)-one is a complex organic compound with a unique bicyclic structure. It is known for its stability and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure consists of fused pyrrole and pyrazine rings, which contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octahydrodipyrrolo[1,2-a:2’,1’-c]pyrazin-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of proline derivatives, which undergo cyclization to form the desired bicyclic structure. The reaction conditions often involve the use of protecting groups such as tert-butoxycarbonyl or trifluoroacetyl to protect the amino groups during the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization techniques. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets industry standards. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Octahydrodipyrrolo[1,2-a:2’,1’-c]pyrazin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and stability.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.
科学的研究の応用
Octahydrodipyrrolo[1,2-a:2’,1’-c]pyrazin-5(6H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
作用機序
The mechanism of action of Octahydrodipyrrolo[1,2-a:2’,1’-c]pyrazin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high affinity, potentially modulating the activity of the target. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
類似化合物との比較
Similar Compounds
Octahydro-5H,10H-dipyrrolo[1,2-a1’,2’-d]pyrazine-5,10-dione: This compound has a similar bicyclic structure but differs in the functional groups attached to the rings.
Prolylproline: A related compound used in peptide synthesis, sharing some structural similarities with Octahydrodipyrrolo[1,2-a:2’,1’-c]pyrazin-5(6H)-one.
Uniqueness
Octahydrodipyrrolo[1,2-a:2’,1’-c]pyrazin-5(6H)-one is unique due to its specific ring fusion and the resulting chemical properties. Its stability and reactivity make it particularly valuable in research and industrial applications, distinguishing it from other similar compounds.
特性
CAS番号 |
107886-17-9 |
|---|---|
分子式 |
C10H16N2O |
分子量 |
180.251 |
IUPAC名 |
2,3,6,8,9,10,10a,10b-octahydro-1H-dipyrrolo[1,2-d:1/',2/'-f]pyrazin-5-one |
InChI |
InChI=1S/C10H16N2O/c13-10-7-11-5-1-3-8(11)9-4-2-6-12(9)10/h8-9H,1-7H2 |
InChIキー |
ZHVMIZGVIFKUSV-UHFFFAOYSA-N |
SMILES |
C1CC2C3CCCN3C(=O)CN2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-[4-(2-Hydroxy-3-phenoxypropoxy)phenyl]acetamide](/img/structure/B561458.png)



